
Benzofuran, 2-(4-methoxyphenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran, 2-(4-methoxyphenyl)-3-methyl- is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxyphenyl group at the 2-position and a methyl group at the 3-position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of 2-(4-methoxyphenyl)-3-methylphenol with appropriate reagents under controlled conditions. For instance, the reaction of 2-(4-methoxyphenyl)-3-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzofuran, 2-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinones, while reduction reactions can produce reduced benzofuran derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzofuran, 2-(4-methoxyphenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzofuran, 2-(4-methoxyphenyl)-3-methyl- include other benzofuran derivatives such as:
- Benzofuran, 2-(4-hydroxyphenyl)-3-methyl-
- Benzofuran, 2-(4-chlorophenyl)-3-methyl-
- Benzofuran, 2-(4-nitrophenyl)-3-methyl-
Uniqueness
What sets Benzofuran, 2-(4-methoxyphenyl)-3-methyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
568593-07-7 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C16H14O2/c1-11-14-5-3-4-6-15(14)18-16(11)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 |
Clé InChI |
AQJXIRVWVVHAKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
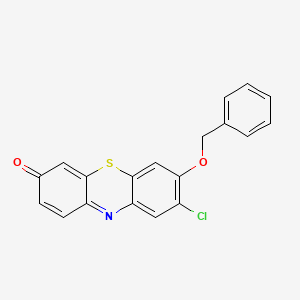
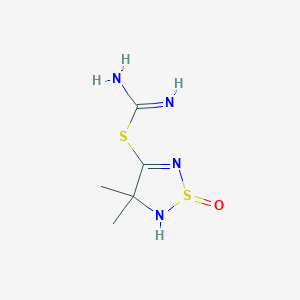
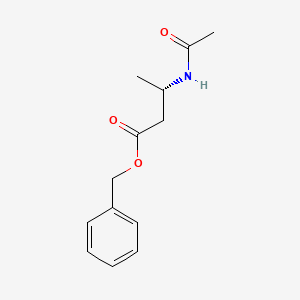
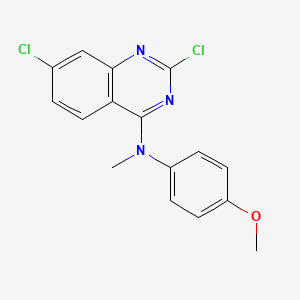
![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
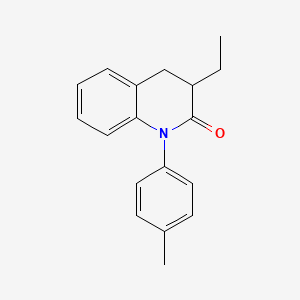
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

